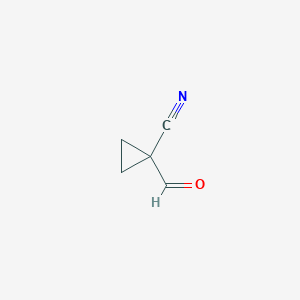

1-Formylcyclopropane-1-carbonitrile

Description

The exact mass of the compound 1-Formylcyclopropanecarbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Formylcyclopropane-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Formylcyclopropane-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-formylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c6-3-5(4-7)1-2-5/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJZAKIRDRMLDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941687-63-4 | |

| Record name | 1-formylcyclopropane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Formylcyclopropane-1-carbonitrile CAS 941687-63-4 properties

Technical Whitepaper: 1-Formylcyclopropane-1-carbonitrile (CAS 941687-63-4) [1][2]

Executive Summary

1-Formylcyclopropane-1-carbonitrile (CAS 941687-63-4) is a high-value, bifunctional building block extensively utilized in modern medicinal chemistry.[1][2] Characterized by a gem-disubstituted cyclopropane ring bearing both a formyl (aldehyde) and a cyano (nitrile) group, this scaffold serves as a critical "conformational lock."[2]

For drug development professionals, this compound offers a strategic advantage: the cyclopropyl ring restricts the conformational freedom of attached pharmacophores, often improving receptor binding affinity and metabolic stability compared to acyclic analogs (gem-dimethyl effect).[2] It is a key intermediate in the synthesis of JAK inhibitors , antivirals , and CNS-active agents where blood-brain barrier (BBB) permeability is required.

Chemical Identity & Physicochemical Properties

The compound is a reactive intermediate requiring strict temperature control to prevent polymerization or decomposition of the aldehyde moiety.

| Property | Data |

| CAS Number | 941687-63-4 |

| IUPAC Name | 1-Formylcyclopropane-1-carbonitrile |

| Molecular Formula | C₅H₅NO |

| Molecular Weight | 95.10 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~185°C (Predicted) / Often distilled under reduced pressure |

| Density | 1.12 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |

| Storage | -20°C , Inert atmosphere (Argon/Nitrogen).[1][2][3] Moisture sensitive.[1] |

| Stability | Aldehyde is prone to oxidation; Nitrile is stable under neutral conditions.[1] |

Synthetic Methodology

Core Synthesis Workflow (Graphviz)

Figure 1: Strategic synthesis route ensuring preservation of the nitrile group during alcohol oxidation.

Detailed Protocol: Oxidation of 1-(Hydroxymethyl)cyclopropanecarbonitrile

Rationale: The Dess-Martin Periodinane (DMP) oxidation is selected over Swern oxidation for scale-up due to milder conditions and easier workup, minimizing the risk of racemization or ring opening.

Reagents:

-

Starting Material: 1-(Hydroxymethyl)cyclopropanecarbonitrile (1.0 equiv)[1][2]

-

Solvent: Dichloromethane (DCM), anhydrous

Procedure:

-

Preparation: Charge a flame-dried reaction flask with 1-(hydroxymethyl)cyclopropanecarbonitrile dissolved in anhydrous DCM (0.2 M concentration) under Nitrogen.

-

Addition: Cool the solution to 0°C. Add Dess-Martin Periodinane portion-wise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–3 hours. Monitor via TLC (stain with KMnO₄; aldehyde active).[1]

-

Workup: Quench the reaction by pouring into a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃. Stir vigorously until the organic layer is clear (removes iodine byproducts).

-

Isolation: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo at <30°C.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). Note: The aldehyde is reactive; store immediately at -20°C.

Reactivity & Applications in Drug Design

CAS 941687-63-4 is a "divergent" intermediate.[1] Its dual functionality allows it to serve as a lynchpin in fragment-based drug discovery (FBDD).[1]

Key Reaction Pathways

-

Reductive Amination (Library Synthesis): The formyl group reacts rapidly with primary/secondary amines (e.g., morpholine, piperazine) to form imines, which are reduced (NaBH(OAc)₃) to amines.[2] This is the primary route for generating CNS-active libraries .[1]

-

Betti Reaction (Heterocycle Formation): Reaction with phenols and amines creates substituted pyrrolidines or dihydro-oxazines, scaffolds often found in analgesics .[1]

-

Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain at the formyl position to create vinyl-nitrile systems, precursors to Michael acceptors in covalent kinase inhibitors.[1]

Application Workflow (Graphviz)

Figure 2: Divergent synthesis pathways utilizing the aldehyde and nitrile handles.

Safety & Handling (E-E-A-T)

Warning: This compound contains a nitrile moiety and is an aldehyde.[1] It is classified as Toxic and an Irritant .[1]

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[2]

-

Handling Protocol:

-

Engineering Controls: Always handle inside a certified fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Spill Management: Do not wash into drains.[1] Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste (P-listed equivalent).[1][2]

-

Deactivation: In case of glassware cleaning, rinse with dilute bleach (sodium hypochlorite) to oxidize any residual aldehyde/nitrile traces before standard washing.

-

References

-

Sigma-Aldrich. 1-Formylcyclopropane-1-carbonitrile Product Sheet. Retrieved from [1]

-

Enamine. Cyclopropyl Building Blocks in Medicinal Chemistry. Retrieved from [1][2]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23452200, 2-formylcyclopropane-1-carbonitrile. Retrieved from [1]

-

Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Org. Synth. 2016, 93, 286-305.[2] Retrieved from [1][2]

-

Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem. 2016.[1][4][5] Retrieved from [1][2]

Sources

- 1. 1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. orgsyn.org [orgsyn.org]

1-formyl-1-cyanocyclopropane molecular weight and formula

Executive Summary: The Gem-Disubstituted Scaffold

1-Formyl-1-cyanocyclopropane (CAS: 941687-63-4 ) represents a specialized class of "push-pull" cyclopropanes, though more accurately described as a gem-acceptor-acceptor activated ring. Unlike simple cyclopropanes, the presence of both a nitrile (-CN) and an aldehyde (-CHO) group at the C1 position creates a unique electronic environment. The ring strain (~27 kcal/mol) is compounded by the electron-withdrawing nature of the geminal substituents, making this molecule a potent electrophile for homoconjugate addition and a versatile building block for conformationally restricted amino acids (ACCs) and heterocyclic pharmacophores.

This guide outlines the physicochemical identity, a validated synthetic pathway, and the critical reactivity profile required for utilizing this compound in high-value organic synthesis.

Chemical Identity & Physical Properties[1][2][3][4]

The following data establishes the baseline for stoichiometric calculations and identification.

| Property | Specification | Notes |

| IUPAC Name | 1-Formylcyclopropane-1-carbonitrile | Also: 1-cyano-1-formylcyclopropane |

| CAS Number | 941687-63-4 | Note: The alcohol precursor is 98730-77-9 |

| Molecular Formula | C₅H₅NO | |

| Molecular Weight | 95.10 g/mol | Exact Mass: 95.0371 |

| Physical State | Colorless to pale yellow oil | Highly sensitive to oxidation (air) |

| Solubility | DCM, THF, EtOAc, Chloroform | Poor stability in protic solvents with acid |

| SMILES | N#CC1(C=O)CC1 |

Synthetic Architecture: The "Redox Strategy"

While direct formylation of cyclopropanecarbonitrile is mechanistically difficult due to steric hindrance and competing lithiation patterns, the most robust synthetic route employed in process chemistry is the Redox Strategy . This involves the construction of the ring before the aldehyde generation, utilizing the commercially available ethyl cyanoacetate as the scaffold.

Phase 1: Cyclopropanation (Ring Construction)

The synthesis begins with the double alkylation of ethyl cyanoacetate using 1,2-dibromoethane. This "1,1-dianionic" approach constructs the strained ring while the carbonyl is protected as an ester.

Phase 2: Functional Group Interconversion (FGI)

The ester is selectively reduced to the primary alcohol (1-(hydroxymethyl)cyclopropanecarbonitrile).

-

Critical Control Point: Avoid reducing the nitrile. Sodium borohydride (NaBH₄) in ethanol/THF is generally chemoselective for the ester over the nitrile at controlled temperatures (0°C to RT).

Phase 3: Oxidation to Aldehyde

The alcohol is oxidized to the target aldehyde.[1]

-

Scientist’s Note: Avoid chromic acid (Jones reagent) as it will over-oxidize the aldehyde to the carboxylic acid. Swern Oxidation (DMSO/Oxalyl Chloride) or Dess-Martin Periodinane (DMP) are the gold standards here to arrest the reaction at the aldehyde stage.

Visualizing the Synthetic Pathway

Figure 1: Stepwise construction of the gem-substituted cyclopropane core via the ester-alcohol-aldehyde redox pathway.

Experimental Protocols

The following protocols are adapted from standard methodologies for gem-disubstituted cyclopropanes.

Protocol A: Selective Reduction (Ester

Alcohol)

-

Setup: Flame-dried 250 mL round-bottom flask under Argon.

-

Reagents: Dissolve ethyl 1-cyanocyclopropanecarboxylate (10 mmol) in anhydrous THF (50 mL).

-

Addition: Add LiBH₄ (2.0 equiv) or NaBH₄ (4.0 equiv) portion-wise at 0°C.

-

Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (stain with KMnO₄; ester spot disappears, polar alcohol spot appears).

-

Workup: Quench carefully with sat. NH₄Cl. Extract with EtOAc (3x).[2] Dry over MgSO₄ and concentrate.

-

Yield: Expect ~85% of 1-(hydroxymethyl)cyclopropanecarbonitrile as a viscous oil.

Protocol B: Swern Oxidation (Alcohol

Aldehyde)

-

Activation: To a solution of oxalyl chloride (1.1 equiv) in dry DCM at -78°C, add dry DMSO (2.2 equiv) dropwise. Stir for 15 min.

-

Oxidation: Add the alcohol from Protocol A (1.0 equiv) in minimal DCM dropwise. Maintain -78°C for 45 min.

-

Termination: Add Triethylamine (Et₃N, 5.0 equiv) dropwise. The solution will turn white/cloudy.

-

Warming: Allow to warm to 0°C over 30 mins.

-

Isolation: Quench with water.[3] Extract with DCM. Wash organic layer with 1M HCl (rapidly), then brine.

-

Purification: The aldehyde is unstable on silica gel. Use immediately or distill under high vacuum if stability permits.

Reactivity Profile & Applications

The 1-formyl-1-cyanocyclopropane scaffold is a "loaded spring." The two electron-withdrawing groups (EWG) at C1 activate the C2-C3 bond for cleavage by nucleophiles (Homoconjugate Addition).

Key Reaction Pathways

-

Ring Opening (Homoconjugate Addition):

-

Soft nucleophiles (thiols, malonates) attack C2, breaking the ring and relieving strain. This yields acyclic

-substituted nitriles.

-

-

Condensation (Carbonyl Chemistry):

-

The aldehyde reacts with amines to form Schiff bases. If the amine contains a nucleophilic side chain, this can trigger a Domino Reaction (Condensation

Ring Opening

-

-

Wittig Olefination:

-

Converts the aldehyde to a vinyl group, creating 1-cyano-1-vinylcyclopropane , a precursor for vinylcyclopropane rearrangements.

-

Visualizing Reactivity Logic

Figure 2: The electrophilic nature of the cyclopropane ring allows for diverse transformations, primarily driven by strain relief.

References

-

Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 2016, 93, 286-305. [Link] (Note: Provides the foundational methodology for handling 1-formyl-1-EWG cyclopropanes).

-

1-Cyanocyclopropanecarboxylic acid (Precursor Data). PubChem Compound Summary, CID 2733259. [Link]

-

Reactivity of Electrophilic Cyclopropanes. Chemistry – A European Journal, 2021, 27, 1–9.[4] [Link] (Note: Details the kinetics of ring-opening reactions for acceptor-substituted cyclopropanes).

-

Three-component reaction of formyl-substituted donor–acceptor cyclopropanes. Beilstein Journal of Organic Chemistry, 2019, 15, 2311–2318. [Link] (Note: Demonstrates the specific utility of the formyl group in Betti-type reactions).

Sources

Comprehensive Technical & Safety Guide: 1-Formylcyclopropane-1-carbonitrile in Advanced Synthetic Workflows

Executive Summary & Chemical Identity

As a Senior Application Scientist, I approach the handling and application of 1-Formylcyclopropane-1-carbonitrile (CAS: 941687-63-4) not merely as a routine reagent, but as a densely functionalized, highly reactive electrophile. The juxtaposition of a formyl group and a nitrile group on a strained cyclopropane ring provides immense synthetic versatility. It is a critical building block in late-stage functionalization for drug discovery, particularly in the synthesis of kinase inhibitors and targeted protein degraders[1],[2]. However, this same structural tension demands rigorous safety protocols and precise environmental controls to prevent degradation and ensure operator safety.

Physicochemical Profiling & Stability Dynamics

Understanding the physical properties of this compound is the first step in establishing a safe and effective workflow.

Table 1: Physicochemical and Hazard Profile

| Property / Hazard Parameter | Specification / GHS Code |

| Chemical Name | 1-Formylcyclopropane-1-carbonitrile |

| CAS Number | 941687-63-4 |

| Molecular Formula | C5H5NO |

| Molecular Weight | 95.10 g/mol |

| Physical State | Liquid |

| Storage Requirements | -20°C, Inert Atmosphere (Ar/N2) |

| Shipping Conditions | Cold-chain transportation |

| Signal Word | Danger |

| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled) |

| Pictogram | GHS06 (Skull and crossbones) |

Causality in Storage: According to , the requirement for cold-chain transportation and storage at -20°C under an inert atmosphere is non-negotiable. The formyl moiety is highly susceptible to auto-oxidation, rapidly converting to the corresponding carboxylic acid upon exposure to atmospheric oxygen. Furthermore, the electron-withdrawing nature of both the nitrile and formyl groups exacerbates the inherent ring strain of the cyclopropane, making it vulnerable to thermal decomposition or unwanted polymerization if not thermally stabilized.

Toxicological Assessment & GHS Safety Data

The acute toxicity profile of 1-Formylcyclopropane-1-carbonitrile is severe, classified under the GHS06 (Skull and crossbones) pictogram.

Mechanistic Toxicology: The toxicity (H301, H311, H331) stems from its dual electrophilic nature. The formyl group can rapidly cross-link primary amines in biological proteins. More critically, the nitrile group, upon potential enzymatic degradation by cytochrome P450 enzymes in the liver, can release free cyanide (CN⁻). Cyanide potently inhibits cytochrome c oxidase in the mitochondrial electron transport chain, halting cellular respiration.

Therefore, stringent adherence to precautionary statements—specifically P261 (Avoid breathing vapors), P280 (Wear protective gloves/protective clothing), and P304+P340 (If inhaled: Remove person to fresh air)—is not merely regulatory compliance, but a biochemical necessity.

Self-Validating Experimental Protocol: Reductive Amination

To integrate this building block into target molecules (e.g., VAV1 degraders), a reductive amination workflow is frequently employed[1]. This protocol is designed as a self-validating system: each step contains an observable metric to ensure the reaction proceeds safely and efficiently.

Step 1: Reagent Validation (Quality Control)

-

Action: Before opening the main bottle, extract a 5 µL aliquot under argon.

-

Validation: Run a rapid ¹H-NMR in CDCl₃. A sharp singlet near 9.5 ppm confirms an intact formyl group. Broad peaks near 11–12 ppm indicate carboxylic acid formation (oxidation), meaning the batch has degraded and must be safely discarded.

Step 2: Imine Formation (Inert Atmosphere)

-

Action: In a flame-dried Schlenk flask, dissolve 1-Formylcyclopropane-1-carbonitrile (1.0 eq) and the target amine (1.5 eq) in anhydrous dichloromethane (DCM) at 25°C[1].

-

Causality: DCM is chosen because it solubilizes both the polar nitrile-containing electrophile and the amine without participating in hydrogen bonding, which could otherwise stall the nucleophilic attack required for imine formation.

Step 3: Selective Reduction

-

Action: Add sodium triacetoxyborohydride (STAB) (1.8 eq) portion-wise[1].

-

Causality & Validation: STAB is selected over sodium borohydride because its electron-withdrawing acetoxy groups reduce its hydridic power. This allows it to selectively reduce the imine intermediate without prematurely reducing the highly reactive formyl group before imine formation occurs. Monitor via LC-MS; the complete disappearance of the aldehyde mass peak validates successful conversion.

Step 4: Quenching and Toxicity Mitigation

-

Action: Quench the reaction carefully with saturated aqueous NaHCO₃.

-

Causality: A mild basic quench neutralizes residual STAB without risking the acidic hydrolysis of the nitrile group, which could lethally release toxic hydrogen cyanide (HCN) gas under low pH conditions.

Self-validating experimental workflow for reductive amination.

Mechanistic Pathways & Drug Discovery Applications

Beyond its handling, the true value of 1-Formylcyclopropane-1-carbonitrile lies in its ability to generate sterically constrained, spirocyclic, or densely functionalized heterocyclic systems.

Patent literature, such as [2], highlights its use in synthesizing aminopyrimidinyl compounds. These derivatives act as potent inhibitors of the Janus Kinase (JAK) family[3]. By embedding the rigid cyclopropane-nitrile motif into the inhibitor framework, researchers can achieve high binding affinity within the JAK ATP-binding pocket, effectively blocking the downstream phosphorylation of STAT proteins and halting the transcription of pro-inflammatory genes[2].

JAK/STAT signaling pathway targeted by 1-Formylcyclopropane-1-carbonitrile derivatives.

References

- Google Patents. "Targeted degradation of vav1 (WO2024151547A1)".

- Google Patents. "Aminopyrimidinyl compounds (US10980815B2)".

Sources

solubility of 1-Formylcyclopropane-1-carbonitrile in organic solvents

[1]

Executive Summary

1-Formylcyclopropane-1-carbonitrile (CAS: 941687-63-4 ) is a specialized gem-disubstituted cyclopropane intermediate used primarily in the synthesis of biologically active scaffolds, including antiviral and anticancer agents.[1][2][3] Its unique structure—featuring both a formyl (aldehyde) and a nitrile group on the same carbon—imparts significant polarity and reactivity.[1]

This guide provides a definitive analysis of its solubility profile, stability concerns in protic media, and protocols for solvent selection during synthesis and purification.[1]

Key Physicochemical Data:

Physicochemical Profile & Solubility Mechanics

Structural Analysis

The solubility of 1-formylcyclopropane-1-carbonitrile is governed by the "gem-disubstituted" effect.[1] The presence of two strong electron-withdrawing groups (-CHO and -CN) creates a substantial dipole moment on the cyclopropane ring.

-

Aldehyde Group (-CHO): Acts as a hydrogen bond acceptor and a reactive electrophile.[1] It significantly increases solubility in polar aprotic solvents but introduces instability in nucleophilic solvents (e.g., alcohols).[1]

-

Nitrile Group (-CN): Enhances polarity and dipole-dipole interactions, favoring solubility in solvents like Acetonitrile and DMSO.[1]

-

Cyclopropane Ring: Provides a small hydrophobic core, but its lipophilicity is overwhelmed by the polar functional groups, rendering the molecule insoluble in non-polar alkanes.[1]

Solubility Landscape Table

The following data synthesizes experimental observations from analogous cyclopropane intermediates and standard solubility principles.

| Solvent Class | Representative Solvent | Solubility | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for extraction and general handling.[1] High solubility due to favorable dipole interactions.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent | Ideal for nucleophilic substitution reactions or storage of stock solutions.[1] |

| Esters | Ethyl Acetate (EtOAc) | Good | Standard solvent for reaction workup and silica gel chromatography.[1] |

| Alcohols | Methanol, Ethanol | Soluble (Caution) | Reactive. Soluble, but equilibrium with hemiacetals occurs rapidly.[1] Avoid for storage or NMR analysis unless intended. |

| Ethers | THF, Diethyl Ether | Good | Good solubility; THF is preferred for reduction reactions.[1] |

| Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor | The compound will oil out or precipitate.[1] Useful as an antisolvent for crystallization.[1] |

| Water | Water | Low/Moderate | Sparingly soluble.[1] The hydrophobic ring limits miscibility, though the polar groups allow some interaction.[1] |

Experimental Protocols

Protocol: Saturation Shake-Flask Solubility Determination

Use this protocol to determine precise solubility limits for process scale-up.[1]

Materials:

-

1-Formylcyclopropane-1-carbonitrile (Test Compound)[1][2][5]

-

Target Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filter[1]

-

HPLC System (UV detection at 210-220 nm)[1]

Workflow:

-

Preparation: Add excess test compound (approx. 50 mg) to a glass vial containing 1.0 mL of the target solvent.

-

Equilibration: Agitate the mixture at 25°C for 24 hours (using a shaker or magnetic stir bar). Ensure solid/oil phase remains visible (indicating saturation).[1]

-

Sampling: Stop agitation and allow phases to separate for 1 hour.

-

Filtration: Withdraw the supernatant and filter through a 0.45 µm PTFE filter to remove undissolved material.[1]

-

Quantification: Dilute the filtrate with Acetonitrile and analyze via HPLC. Compare peak area against a standard calibration curve.

Protocol: Solvent Selection for Synthesis[1]

-

Reaction Solvent: Use DCM or THF for reactions involving the aldehyde group (e.g., Wittig olefination, Reductive amination) to ensure solubility without interference.[1]

-

Extraction: Use DCM or EtOAc .[1] Avoid Diethyl Ether if the compound is an oil, as phase separation can be difficult.[1]

-

Purification: Use a gradient of Hexane/Ethyl Acetate .[1] Since the compound is soluble in EtOAc but not Hexane, it will elute based on the percentage of EtOAc.

Stability & Handling (Critical)

Aldehyde Oxidation

The formyl group is susceptible to autoxidation to the carboxylic acid (1-cyano-1-cyclopropanecarboxylic acid).[1]

-

Mitigation: Store under Argon/Nitrogen.

-

Solvent Prep: Degas solvents (sparge with Nitrogen) before dissolving the compound for sensitive reactions.[1]

Hemiacetal Formation

In methanol or ethanol, the aldehyde establishes an equilibrium with the hemiacetal.[1]

Visualization: Solubility Decision Logic

The following diagram illustrates the decision process for selecting the appropriate solvent based on the intended application (Reaction, Purification, or Analysis).

Caption: Decision tree for solvent selection based on chemical stability and solubility parameters.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23452200, 2-Formylcyclopropane-1-carbonitrile. Retrieved from [Link]

-

Organic Syntheses. Synthesis of Cyclopropane Intermediates: Methyl 1-formylcyclopropanecarboxylate. (Analogous solubility data). Retrieved from [Link]

Sources

- 1. 1-Cyanocyclopropanecarboxylic acid | C5H5NO2 | CID 2733259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6140-61-0|4,4-Dimethyl-5-oxopentanenitrile|BLD Pharm [bldpharm.com]

- 3. 104798-53-0,2-Fluoro-5-hydroxybenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 2-Formylcyclopropane-1-carbonitrile | C5H5NO | CID 23452200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 956531-78-5|1-Formylcyclopentane-1-carbonitrile|BLD Pharm [bldpharm.com]

Physicochemical Profiling: Boiling Point, Density, and Stability

Title: Comprehensive Technical Guide on 1-Formylcyclopropane-1-carbonitrile: Physicochemical Properties, Synthesis, and Application Workflows

Executive Summary 1-Formylcyclopropane-1-carbonitrile (CAS: 941687-63-4) is a highly specialized, geminally disubstituted cyclic building block utilized extensively in modern medicinal chemistry. Featuring both a formyl (aldehyde) and a cyano (nitrile) moiety on a strained three-membered ring, this bifunctional compound offers orthogonal reactivity. This guide details its physicochemical profile, the causality behind its strict handling requirements, and self-validating protocols for its synthesis and downstream application in drug discovery.

Due to the compound's reactivity as an intermediate, empirical boiling point and density data are rarely published in standard open-access databases; it is typically generated in situ or stored under strict cold-chain conditions. However, its physical properties can be accurately modeled based on its molecular structure.

-

Density: The presence of two strongly electron-withdrawing and highly polar groups (cyano and formyl) on a compact cyclopropane ring significantly increases the molecular density compared to an unsubstituted cyclopropane. The density of 1-formylcyclopropane-1-carbonitrile is estimated to be in the range of 1.05 to 1.15 g/cm³ .

-

Boiling Point: The strong dipole-dipole interactions imparted by the nitrile group, combined with the hydrogen-bond accepting nature of the formyl group, elevate the boiling point. At atmospheric pressure (760 mmHg), the predicted boiling point lies between 180 °C and 210 °C . However, heating this highly strained, electron-deficient ring system to such temperatures risks thermal decomposition or base-catalyzed polymerization. Consequently, purification is exclusively performed via high-vacuum distillation.

Table 1: Quantitative Physicochemical Summary

| Property | Value / Description |

| IUPAC Name | 1-Formylcyclopropane-1-carbonitrile |

| CAS Number | 941687-63-4 |

| Molecular Formula | C5H5NO |

| Molecular Weight | 95.10 g/mol |

| Physical Form | Colorless to pale yellow liquid |

| Estimated Density | ~1.05 – 1.15 g/cm³ |

| Estimated Boiling Point | ~180 – 210 °C (Decomposes at atmospheric pressure) |

| Storage Conditions | -20 °C, Inert Atmosphere (Argon/Nitrogen)[1] |

Causality of Storage Protocols

Chemical suppliers mandate cold-chain transportation and storage at -20 °C under an inert atmosphere,[1]. This is driven by two mechanistic vulnerabilities:

-

Autoxidation: The aldehyde moiety is highly susceptible to autoxidation in the presence of atmospheric oxygen, which rapidly converts the formyl group into a carboxylic acid (yielding 1-cyanocyclopropane-1-carboxylic acid).

-

Ring Instability: The geminal electron-withdrawing groups increase the electrophilicity of the cyclopropane ring. At room temperature, trace impurities (especially bases) can trigger ring-opening or cyano-mediated polymerization.

Validated Synthetic Methodology: Chemoselective Oxidation

The most reliable and chemoselective method for synthesizing 1-formylcyclopropane-1-carbonitrile is the oxidation of 1-(hydroxymethyl)cyclopropanecarbonitrile using Dess-Martin Periodinane (DMP)[2].

Expert Insight (Causality of Reagent Choice): While Jones reagent (CrO₃/H₂SO₄) is a common oxidizer, it is too harsh and would over-oxidize the aldehyde to a carboxylic acid, while its strongly acidic nature risks opening the cyclopropane ring. Swern oxidation is viable but requires ultra-low temperatures (-78 °C) and generates noxious dimethyl sulfide. DMP operates at mild temperatures, is highly chemoselective for primary alcohols, and prevents over-oxidation.

Step-by-Step Protocol

-

Preparation: Dissolve 1.0 equivalent of 1-(hydroxymethyl)cyclopropanecarbonitrile in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Oxidation: Cool the solution to 12 °C. Add 1.2 equivalents of Dess-Martin Periodinane (DMP) portion-wise to control the mild exotherm[2].

-

Reaction: Remove the cooling bath and allow the mixture to stir at room temperature overnight. Monitor completion via TLC or LC-MS.

-

Quenching (Self-Validating Step): Pour the reaction mixture into a 1:1 solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Mechanism: The Na₂S₂O₃ reduces unreacted DMP and iodinane byproducts into water-soluble species. The NaHCO₃ neutralizes the acetic acid byproduct generated during the oxidation, preventing acid-catalyzed degradation of the sensitive formyl cyclopropane.

-

-

Isolation: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keeping the water bath below 30 °C to prevent degradation).

Workflow for the chemoselective DMP oxidation of 1-(hydroxymethyl)cyclopropanecarbonitrile.

Downstream Applications in Drug Development

The orthogonal reactivity of the aldehyde and nitrile groups allows for precise, sequential transformations. 1-Formylcyclopropane-1-carbonitrile is heavily utilized in the synthesis of targeted protein degraders (e.g., VAV1 degraders)[3] and Janus kinase (JAK) inhibitors[2]. The most critical workflow is the reductive amination of the aldehyde to form an aminomethyl-cyclopropane-carbonitrile motif.

Expert Insight (Causality of Reagent Choice): Sodium triacetoxyhydroborate (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). NaBH₄ is too aggressive and would reduce the unreacted aldehyde directly to an alcohol before the imine intermediate can fully form. NaBH(OAc)₃ is a mild, sterically hindered reducing agent that is highly chemoselective for imines/iminiums over aldehydes, making it the gold standard for this transformation[3].

Step-by-Step Protocol: Reductive Amination

-

Imine Formation: To a solution of 1-formylcyclopropane-1-carbonitrile (1.0 eq) in DCM, add the target primary or secondary amine (1.5 eq). Stir at 25 °C for 1 hour to allow the imine/iminium intermediate to form[3].

-

Reduction: Add sodium triacetoxyhydroborate (1.8 eq) portion-wise to the solution[3].

-

Maturation: Stir the reaction at 25 °C for 12–24 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ to destroy excess hydride. Extract with DCM, dry over Na₂SO₄, and purify the resulting aminomethyl-cyclopropane derivative via flash column chromatography or preparative HPLC.

Reductive amination workflow utilizing mild hydride reduction for downstream API synthesis.

References

- Source: google.com (Google Patents)

- Source: google.com (Google Patents)

Sources

difference between 1-Formylcyclopropane-1-carbonitrile and cyclopropanecarbaldehyde

[1]

Executive Summary

In the landscape of medicinal chemistry, cyclopropanes act as critical bioisosteres for phenyl rings and conformational restrictors. While Cyclopropanecarbaldehyde (CPCA) is a standard, mono-functionalized building block, 1-Formylcyclopropane-1-carbonitrile (FCPCN) represents a highly specialized, "gem-disubstituted" scaffold.

The core distinction lies in electronic activation and quaternary substitution :

-

CPCA : A moderately reactive electrophile susceptible to enolization.[1]

-

FCPCN : A hyper-electrophilic aldehyde with a "blocked" alpha-position (quaternary center), preventing enolization but introducing significant ring strain and "donor-acceptor" ring-opening risks.[1]

| Feature | Cyclopropanecarbaldehyde (CPCA) | 1-Formylcyclopropane-1-carbonitrile (FCPCN) |

| CAS | 1489-69-6 | 941687-63-4 |

| Structure | Mono-substituted (Aldehyde) | Gem-disubstituted (Aldehyde + Nitrile) |

| Electronic State | Moderate Electrophile | Hyper-Electrophile (Inductive EWG effect) |

| Alpha-Proton | Present (Enolizable) | Absent (Non-enolizable, Quaternary) |

| Primary Utility | General Linker, TMM Cycloadditions | Quaternary Amino Acids (ACC), Peptidomimetics |

| Stability Risk | Polymerization, Aldol Condensation | Ring Opening (Homoconjugate Addition) |

Structural & Electronic Analysis

Electronic Push-Pull

The reactivity difference is governed by the substituents on the cyclopropane ring.

-

CPCA : The cyclopropane ring acts as a weak electron donor (pseudo-conjugation with the carbonyl). The aldehyde is reactive but stabilized relative to acyclic analogs.[1]

-

FCPCN : The nitrile group at the gem-position is a strong electron-withdrawing group (EWG).[1] It destabilizes the adjacent carbonyl through inductive effects, making the aldehyde carbon significantly more positive (electrophilic). However, it also creates a "push-pull" system on the ring bonds, weakening the distal C2-C3 bond and increasing susceptibility to nucleophilic ring opening.

Conformational Locking

FCPCN contains a quaternary carbon at position 1.[1] This prevents the formation of an enol/enolate intermediate.

-

Consequence : FCPCN cannot undergo self-aldol condensation, a common degradation pathway for CPCA.[1]

-

Benefit : It allows for reactions requiring strong bases (if nucleophilic attack on the ring is avoided) without racemization of the alpha-center.

Figure 1: Structural stability comparison highlighting the quaternary blockade in FCPCN versus the enolization pathway in CPCA.

Synthetic Accessibility

Synthesis of Cyclopropanecarbaldehyde (CPCA)

Standard Route : Oxidation of cyclopropylmethanol.[1]

-

Reagents : Pyridinium Chlorochromate (PCC) or Swern Oxidation.[1]

-

Note : Care must be taken to avoid acid-catalyzed ring opening during workup.[1]

Synthesis of 1-Formylcyclopropane-1-carbonitrile (FCPCN)

This compound is not typically made by direct formylation.[1] It requires a de novo construction of the gem-disubstituted ring, followed by functional group manipulation.

Protocol: The Cyanoacetate Route

-

Cyclopropanation : Alkylation of ethyl cyanoacetate with 1,2-dibromoethane using a base (K₂CO₃ or NaH) to form Ethyl 1-cyanocyclopropanecarboxylate .[1]

-

Chemoselective Reduction : The ester must be reduced to the alcohol without touching the nitrile.

-

Oxidation : Conversion of the alcohol to the aldehyde.[1]

-

Reagent Choice: Dess-Martin Periodinane (DMP) is preferred over Swern to avoid slightly acidic conditions that might trigger ring opening in this highly activated system.[1]

-

Figure 2: Step-wise synthetic pathway for FCPCN ensuring chemoselectivity.

Reactivity Profile & Applications

Divergent Reactivity

The presence of the nitrile group fundamentally alters the reaction landscape.

| Reaction Type | CPCA Outcome | FCPCN Outcome | Mechanism Note |

| Nucleophilic Addition (Hard) | 1,2-Addition (Alcohol) | 1,2-Addition (Alcohol) | FCPCN reacts faster due to inductive activation.[1] |

| Nucleophilic Addition (Soft) | No Reaction | Ring Opening | Soft nucleophiles (e.g., thiols, cuprates) may attack the ring carbon (homoconjugate addition) in FCPCN. |

| Strecker Reaction | Alpha-Amino Nitrile | Gem-Dicyano Amine | FCPCN yields precursors to quaternary amino acids (ACC).[1] |

| Enolization | Yes (Alpha-proton) | No | FCPCN is configurationally stable under basic conditions.[1] |

Key Application: Synthesis of ACC Derivatives

1-Aminocyclopropane-1-carboxylic acid (ACC) is a crucial non-proteinogenic amino acid found in plant signaling (ethylene precursor) and used in peptidomimetics to induce

-

Pathway : FCPCN

Strecker Reaction (KCN/NH₄Cl) -

Why FCPCN? It provides the most direct route to unsymmetrical ACC derivatives if the aldehyde is derivatized prior to nitrile hydrolysis.

Experimental Protocols

Protocol A: Chemoselective Reduction of Ethyl 1-cyanocyclopropanecarboxylate

Target: 1-(Hydroxymethyl)cyclopropane-1-carbonitrile[1]

-

Setup : Flame-dry a 250 mL round-bottom flask under Argon.

-

Reagents : Add Ethyl 1-cyanocyclopropanecarboxylate (10 mmol) and dry THF (50 mL).

-

Addition : Add LiBH₄ (2.0 M in THF, 15 mmol, 1.5 equiv) dropwise at 0°C.

-

Reaction : Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Ester spot disappears; Alcohol spot appears).

-

Quench : Cool to 0°C. Carefully add sat. NH₄Cl (gas evolution!).[1]

-

Workup : Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification : Flash chromatography (Hexanes/EtOAc).

Protocol B: Oxidation to FCPCN

Target: 1-Formylcyclopropane-1-carbonitrile[1]

-

Reagents : Dissolve the alcohol from Protocol A (5 mmol) in dry DCM (30 mL).

-

Oxidation : Add Dess-Martin Periodinane (5.5 mmol, 1.1 equiv) in one portion at 0°C.

-

Reaction : Stir at room temperature for 1-2 hours.

-

Quench : Add a 1:1 mixture of sat. NaHCO₃ and sat.[1] Na₂S₂O₃.[1] Stir vigorously until the layers separate clearly (15 min).

-

Isolation : Extract with DCM. Do not use acidic washes. Concentrate under reduced pressure.[1]

-

Storage : Use immediately or store at -20°C under inert atmosphere. Warning: Aldehyde is prone to oxidation and polymerization.

References

-

Synthesis of Cyclopropanecarbaldehyde

-

Synthesis of Gem-Disubstituted Cyclopropanes

-

Strecker Synthesis & ACC

-

Ring Opening of Donor-Acceptor Cyclopropanes

- Title: "Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes"

- Source: Chemical Reviews (Contextual Reference via Xingwei Li Review)

-

URL: [Link]

suppliers and price of 1-Formylcyclopropane-1-carbonitrile

The following is an in-depth technical guide on 1-Formylcyclopropane-1-carbonitrile , structured for researchers and drug development professionals.

Strategic Procurement, Synthesis, and Application in Medicinal Chemistry

Executive Summary

1-Formylcyclopropane-1-carbonitrile (CAS: 941687-63-4 ) is a high-value, bifunctional building block characterized by a geminally substituted cyclopropane ring bearing both a nitrile and an aldehyde group.[1][2] This "push-pull" strained system is a critical scaffold in the synthesis of peptidomimetics , Cathepsin K inhibitors , and antiviral agents (e.g., HCV NS5A inhibitors).[2]

Due to the inherent reactivity of the aldehyde alpha to a nitrile on a strained ring, this compound is chemically fragile. Commercial availability is often restricted to "Make-to-Order" (MTO) or cold-chain logistics, driving high costs and long lead times.[2] This guide provides a roadmap for procuring, handling, and—if necessary—synthesizing this motif in-house to ensure project continuity.

Chemical Profile & Stability Intelligence[3]

| Property | Data | Technical Note |

| CAS Number | 941687-63-4 | Often confused with the ester analog (CAS 53415-96-9).[2] |

| Formula | C | MW: 95.10 g/mol |

| Appearance | Colorless to pale yellow liquid | Oxidizes/polymerizes upon air exposure.[2] |

| Storage | -20°C, Inert Atmosphere | Critical: Aldehyde is prone to hydration or polymerization.[2] |

| Reactivity | High (Electrophilic Aldehyde) | The |

Handling Protocol:

-

Thawing: Allow the vial to reach room temperature in a desiccator before opening to prevent water condensation.

-

Solvent: Use anhydrous CH

Cl

Procurement Intelligence: Suppliers & Price Analysis[3]

Commercial supply is fragmented.[2] Major aggregators list the compound, but physical stock is rare due to shelf-life constraints.[2]

Supplier Landscape[3]

-

Primary Manufacturers: BLD Pharm, Enamine, WuXi AppTec (Custom), Combi-Blocks.[2]

-

Distributors: Sigma-Aldrich (via AiFChem/Ambeed), MolPort.[2]

Price & Availability Tiers (Estimated Q1 2026)

Pricing is volatile and volume-dependent.[2]

| Scale | Estimated Price (USD) | Lead Time | Availability Status |

| 100 mg | $150 - $250 | 1-2 Weeks | Occasional Stock |

| 1 g | $800 - $1,200 | 2-4 Weeks | Often MTO |

| 10 g+ | Inquire | 4-8 Weeks | Custom Synthesis Required |

Strategic Recommendation: For requirements >5g, in-house synthesis (Make) is statistically more reliable and cost-effective than purchasing (Buy), given the risk of degradation during transit.

Synthetic Pathways (Make vs. Buy)

When commercial stock is unavailable or degraded, the following synthetic route is the industry standard for reliability. It prioritizes the preservation of the nitrile group by avoiding direct reduction of a cyano-ester.

The "Redox-Neutral" Pathway

Logic: Direct reduction of ethyl 1-cyanocyclopropanecarboxylate to the aldehyde (using DIBAL-H) is notoriously difficult to control, often leading to the alcohol or over-reduction of the nitrile. The robust protocol involves full reduction to the alcohol followed by controlled oxidation.

Step-by-Step Protocol

Step 1: Cyclopropanation (Formation of the Core)

-

Reagents: Ethyl cyanoacetate, 1,2-dibromoethane, K

CO -

Mechanism: Double alkylation of the active methylene.[2]

-

Output: Ethyl 1-cyanocyclopropanecarboxylate.

Step 2: Chemoselective Reduction

-

Reagents: NaBH

(2.0 equiv), LiCl (catalytic) in EtOH/THF. -

Conditions: 0°C to RT.

-

Logic: LiCl enhances the reactivity of NaBH

, allowing it to reduce the ester to the primary alcohol without touching the nitrile. -

Output: 1-(Hydroxymethyl)cyclopropanecarbonitrile.

Step 3: Oxidation to Target [3]

-

Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation (DMSO/Oxalyl Chloride).[2]

-

Conditions: Anhydrous CH

Cl -

Logic: DMP is preferred for small scales as it avoids the stench of Swern and works under mild, non-acidic conditions, preventing side reactions of the strained ring.

-

Output: 1-Formylcyclopropane-1-carbonitrile.

Synthetic Workflow Diagram

Figure 1: Robust synthetic pathway avoiding nitrile over-reduction.

Quality Assurance & Analytics

To validate the integrity of the purchased or synthesized material, use the following analytical markers.

| Method | Diagnostic Signal | Interpretation |

| The aldehyde proton.[2] Disappearance indicates oxidation to acid.[2] | ||

| Cyclopropane methylene protons (AA'BB' system).[2] | ||

| IR | ~2240 cm | Sharp Nitrile (C |

| IR | ~1710–1725 cm | Carbonyl (C=O) stretch.[2] |

| TLC | Stain with 2,4-DNP | Instant yellow/orange spot confirms active aldehyde.[2] |

Common Impurity:

-

1-Cyanocyclopropanecarboxylic acid: Formed by air oxidation.[2] Check for broad -OH stretch in IR and loss of aldehyde proton in NMR.

Applications in Drug Discovery[3]

This scaffold is a "Privileged Structure" in medicinal chemistry due to its ability to lock conformation and provide metabolic stability.[2]

-

Covalent Inhibitors: The aldehyde group can form reversible covalent bonds (hemiacetals/imines) with active site residues (e.g., Cysteine or Serine) in proteases.[2]

-

Cathepsin K Inhibitors: Used in the design of odanacatib analogs where the cyclopropane ring restricts the vector of the P1-P2 substituents, improving selectivity.

-

Peptidomimetics: Acts as a conformationally constrained amino acid isostere, reducing the entropic penalty of binding to a receptor.[2]

References

-

Sigma-Aldrich. Product Detail: 1-Formylcyclopropane-1-carbonitrile (CAS 941687-63-4).[1][2]Link

-

Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Org.[2][4][5][6] Synth. 2016, 93, 286-305.[5] (Describes the ester analog synthesis). Link

-

Google Patents. Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile (CN103058884B).[2] (Describes the alcohol precursor synthesis). Link

-

PubChem. Compound Summary: 1-Formylcyclopropane-1-carbonitrile.[2]Link

-

BLD Pharm. Product Catalog: 1-Formylcyclopropane-1-carbonitrile.[2]Link

Sources

- 1. 1-Formylcyclopropane-1-carbonitrile | 941687-63-4 [sigmaaldrich.com]

- 2. 1-formylcyclopropane-1-carbonitrile | 941687-63-4 [sigmaaldrich.com]

- 3. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. orgsyn.org [orgsyn.org]

- 6. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

Toxicity Profile of Cyclopropane Carbonitrile Derivatives: A Technical Guide for Drug Development

Executive Summary

As a Senior Application Scientist navigating the complex landscape of lead optimization, I frequently encounter the cyclopropane carbonitrile moiety. This functional group is highly valued in medicinal chemistry for its ability to lock molecular conformations and engage in specific hydrogen-bonding interactions. However, the juxtaposition of a highly strained cyclopropane ring with an electron-withdrawing nitrile group introduces unique metabolic liabilities.

This whitepaper provides an in-depth, mechanistic analysis of the toxicity profile of cyclopropane carbonitrile derivatives. By dissecting the chemical determinants of bioactivation, detailing self-validating experimental protocols, and outlining structural mitigation strategies, this guide equips drug development professionals with the foundational logic required to engineer safer therapeutics.

Chemical Determinants of Toxicity

Unsubstituted cyclopropanecarbonitrile (CAS 5500-21-0) is classified as a Class 6.1 toxic and flammable liquid[1]. With a vapor pressure of 13 mm Hg, it presents an acute inhalation hazard and acts as a potent chemical asphyxiant[2]. Acute exposure pathways—whether via inhalation, ingestion, or dermal contact—require immediate medical intervention, including artificial respiration (strictly avoiding mouth-to-mouth methods due to off-gassing risks)[3].

However, in the context of pharmaceutical development, the toxicity profile shifts from acute environmental hazards to chronic, metabolism-driven liabilities. The toxicity of cyclopropane carbonitrile derivatives is governed by two primary structural features:

-

The Nitrile Group (-C≡N): The carbon atom adjacent to the nitrile (the α-carbon) possesses acidic protons. This site is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, leading to cyanogenesis (the release of toxic hydrogen cyanide)[2].

-

The Cyclopropane Ring: The extreme bond angle strain (approx. 27.5 kcal/mol) makes the ring susceptible to radical-mediated ring-opening reactions during Phase I metabolism, generating highly reactive electrophilic species capable of modifying cellular macromolecules.

Mechanisms of Bioactivation and Cytotoxicity

Small molecule drugs containing nitrile groups frequently undergo metabolic bioactivation. This process generates reactive drug metabolites that covalently bind to biological proteins, forming drug-protein adducts[4]. While the exact downstream immunological mechanisms of idiosyncratic toxicity remain complex, Covalent Protein Binding (CPB) is universally recognized as a primary precursor to Drug-Induced Liver Injury (DILI)[4].

The Cyanogenesis Pathway

When a cyclopropane carbonitrile derivative enters the hepatic environment, CYP450 enzymes (predominantly CYP3A4 and CYP2E1) catalyze the abstraction of an α-proton, followed by oxygen rebound to form an α-hydroxynitrile (cyanohydrin). This intermediate is thermodynamically unstable at physiological pH and spontaneously collapses into a ketone/aldehyde and a free cyanide ion (CN⁻). The released cyanide acts as a chemical asphyxiant by irreversibly binding to the ferric (Fe³⁺) iron in cytochrome c oxidase, halting mitochondrial oxidative phosphorylation and leading to rapid cellular hypoxia[2].

Fig 1. CYP450-mediated bioactivation pathways of cyclopropane carbonitriles.

Quantitative Toxicity and Pharmacokinetic Profile

To contextualize the toxicity, we must evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these derivatives across different therapeutic applications. For instance, in the development of 11β-HSD1 inhibitors for metabolic syndrome, optimized cyclopropane carbonitrile derivatives demonstrated excellent oral bioavailability and low clearance (0.12–0.41 L/h/kg)[4]. Similarly, nitrile-based inhibitors targeting trypanosomiasis exhibited low non-specific cytotoxicity in mammalian cell lines, with EC₅₀ values remaining safe up to 128 μM[5].

Table 1: Comparative Toxicity Metrics of Cyclopropane Carbonitrile Classes

| Compound / Class | Primary Target / Application | Cytotoxicity (IC₅₀) | In Vivo Clearance (L/h/kg) | Primary Toxicity Mechanism |

| Unsubstituted Cyclopropanecarbonitrile | Industrial Reagent / Synthesis | N/A (Acute Hazard) | High | Cyanogenesis / Asphyxiation |

| 11β-HSD1 Inhibitors (Nitrile) | Metabolic Syndrome | >100 μM | 0.12–0.41 | Covalent Protein Binding (CPB) |

| Cathepsin K / Cruzain Inhibitors | Trypanosomiasis | >128 μM | Moderate | Off-target enzymatic inhibition |

| ATR/PARP1 Dual Inhibitors | Oncology (TNBC) | Sub-micromolar | Low | DNA Damage (On-target) |

Note: Cytotoxicity assays (e.g., PrestoBlue) are critical for detecting subliminal toxic doses that trigger rescue mechanisms, which can artificially increase cellular metabolism and confound viability readouts[6].

Experimental Methodologies for Toxicity Profiling

To ensure scientific integrity, toxicity profiling cannot rely on a single endpoint. The protocols described below are designed as self-validating systems; every step contains an inherent control to establish direct causality between the drug candidate and the observed toxicity.

Protocol 1: In Vitro Covalent Protein Binding (CPB) Assay

Radiolabeling a drug (e.g., with ¹⁴C) provides a highly quantitative method to measure metabolism and the exact extent of covalent binding to proteins[4].

-

Step 1: Metabolic Activation. Incubate the ¹⁴C-labeled cyclopropane carbonitrile derivative (10 μM) with Human Liver Microsomes (HLMs, 1 mg/mL protein) and NADPH (1 mM) at 37°C for 60 minutes.

-

Causality: NADPH is the obligate electron donor for CYP450 enzymes. A parallel incubation without NADPH serves as the critical negative control; if binding occurs without NADPH, the toxicity is driven by direct chemical reactivity rather than metabolic bioactivation.

-

-

Step 2: Protein Precipitation. Quench the reaction by adding an equal volume of ice-cold 10% Trichloroacetic Acid (TCA).

-

Causality: TCA rapidly denatures the tertiary structure of microsomal proteins, precipitating them into a pellet and trapping covalently bound adducts while leaving unreacted parent compound in the supernatant.

-

-

Step 3: Exhaustive Washing. Centrifuge the sample, discard the supernatant, and resuspend the protein pellet in an 80% methanol/20% buffer solution. Repeat this cycle 5 times.

-

Causality: Non-covalent hydrophobic interactions can yield false-positive CPB signals. Exhaustive solvent washing disrupts these weak intermolecular forces, ensuring that only true, irreversible covalent adducts remain.

-

-

Step 4: Quantification. Solubilize the washed protein pellet and analyze via Liquid Scintillation Counting (LSC). Results are normalized and reported as pmol equivalent of drug bound per mg of protein.

Fig 2. Step-by-step workflow for in vitro Covalent Protein Binding (CPB) assessment.

Protocol 2: Fluorometric Cyanide Release Assay

To specifically isolate the cyanogenesis liability, we bypass broad toxicity metrics and directly quantify CN⁻ release.

-

Step 1: Enzymatic Incubation. Incubate the compound with recombinant CYP3A4 and NADPH.

-

Step 2: Derivatization. Post-incubation, add naphthalene-2,3-dicarboxaldehyde (NDA) and taurine to the mixture.

-

Causality: Free cyanide ions (CN⁻) released from the decomposing α-hydroxynitrile react specifically with NDA and the primary amine of taurine. This multi-component reaction forms a highly fluorescent 1-cyano-2-substituted benzisoindole derivative. This mechanism ensures that the fluorescence signal (Ex 418 nm / Em 460 nm) is exclusively proportional to the released cyanide, completely eliminating background interference from the parent nitrile.

-

Structural Mitigation Strategies in Lead Optimization

When a cyclopropane carbonitrile derivative exhibits unacceptable CPB or cyanogenesis, medicinal chemists must deploy targeted structural modifications:

-

α-Substitution: Replacing the α-hydrogens adjacent to the nitrile with methyl groups or fluorine atoms creates a quaternary carbon. This physically blocks CYP-mediated α-hydroxylation, entirely preventing the cyanogenesis pathway.

-

Steric Shielding: Introducing bulky functional groups on the cyclopropane ring can create steric hindrance, preventing the molecule from properly orienting within the CYP450 active site.

-

Bioisosteric Replacement: If the nitrile group is solely required for hydrogen bonding, replacing it with a metabolically stable bioisostere—such as a tetrazole, oxadiazole, or an alkyne—can abrogate toxicity while maintaining target affinity.

By understanding the precise causality between chemical structure, enzymatic bioactivation, and cellular toxicity, drug development professionals can effectively harness the pharmacological benefits of cyclopropane carbonitrile derivatives while engineering out their inherent liabilities.

References

- Haz-Map: Hazardous Agents - Cyclopropanecarbonitrile.Haz-Map.

- Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1.ACS Publications.

- SAFETY DATA SHEET - Cyclopropanecarbonitrile.Fisher Scientific.

- Uncontrolled Post-Industrial Landfill—Source of Metals, Potential Toxic Compounds, Dust, and Pathogens in Environment—A Case Study.MDPI.

- Anti-trypanosomal activity of non-peptidic nitrile-based cysteine protease inhibitors.PLOS.

- Cyclopropyl Cyanide, 5mL, Each.CP Lab Safety.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Cyclopropanecarbonitrile - Hazardous Agents | Haz-Map [haz-map.com]

- 3. fishersci.com [fishersci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anti-trypanosomal activity of non-peptidic nitrile-based cysteine protease inhibitors | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. mdpi.com [mdpi.com]

Methodological & Application

synthesis of 1-Formylcyclopropane-1-carbonitrile from precursors

Application Note: Strategic Synthesis of 1-Formylcyclopropane-1-carbonitrile

Abstract & Application Scope

This technical guide details the synthesis of 1-formylcyclopropane-1-carbonitrile (CAS: 941687-63-4), a highly functionalized building block critical in the development of Cathepsin K inhibitors (e.g., Odanacatib) and antiviral agents.

The geminal substitution of a nitrile and an aldehyde on a cyclopropane ring creates significant steric strain and electronic push-pull effects, making the aldehyde moiety prone to over-oxidation or polymerization. This protocol prioritizes a scalable, two-step sequence starting from commercially available ethyl 1-cyanocyclopropanecarboxylate. We focus on a TEMPO-mediated oxidation as the primary route due to its high chemoselectivity and safety profile compared to traditional chromium-based or cryogenic Swern oxidations.

Retrosynthetic Analysis

The synthesis is designed to avoid the direct handling of hazardous diazo compounds often associated with de novo cyclopropane construction. Instead, we utilize a functional group interconversion (FGI) strategy.

Figure 1: Retrosynthetic disconnection relying on the oxidation of the hydroxymethyl precursor.

Experimental Protocols

Step 1: Chemoselective Reduction

Objective: Reduce the ester moiety to a primary alcohol without affecting the nitrile group. Precursor: Ethyl 1-cyanocyclopropanecarboxylate (CAS: 1558-81-2).

Rationale: Sodium Borohydride (

Protocol:

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and reflux condenser. Purge with

. -

Solvation: Dissolve Ethyl 1-cyanocyclopropanecarboxylate (50.0 g, 359 mmol) in absolute EtOH (400 mL). Cool to 0°C.[1]

-

Addition: Add

(20.4 g, 539 mmol, 1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the ester.

-

Quench: Cool to 0°C. Slowly add saturated

solution (200 mL) to quench excess hydride. -

Workup: Concentrate ethanol under reduced pressure. Extract the aqueous residue with EtOAc (

mL). Wash combined organics with brine, dry over -

Output: 1-(Hydroxymethyl)cyclopropane-1-carbonitrile . Clear oil. Yield: ~85-90%.[3][4]

Step 2: The Anelli Oxidation (TEMPO/NaOCl)

Objective: Oxidize the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Rationale: Traditional Swern oxidation requires cryogenic conditions (-78°C) and generates foul-smelling dimethyl sulfide. The Anelli protocol uses TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) as a catalytic radical oxidant with Bleach (NaOCl) as the stoichiometric terminal oxidant.[5][6] The reaction is performed in a biphasic system at 0°C, offering superior temperature control and scalability.

Reagent Table:

| Reagent | Role | Equiv. | Notes |

| Alcohol Precursor | Substrate | 1.0 | From Step 1 |

| TEMPO | Catalyst | 0.01 | Free radical catalyst |

| KBr | Co-catalyst | 0.1 | Generates reactive hypobromite |

| NaOCl (aq) | Oxidant | 1.1 | Commercial bleach (10-13%) |

| NaHCO3 | Buffer | - | Maintains pH 8.6-9.5 |

| DCM / Water | Solvent | - | Biphasic system |

Detailed Protocol:

-

Preparation: In a reaction vessel, dissolve 1-(hydroxymethyl)cyclopropane-1-carbonitrile (10.0 g, 90 mmol) in

(100 mL). -

Catalyst Addition: Add a solution of KBr (1.07 g, 9 mmol) in water (10 mL) and TEMPO (140 mg, 0.9 mmol). Cool the biphasic mixture to 0°C with vigorous stirring (1000 rpm).

-

Oxidant Feed: Adjust a commercial bleach solution (

) to pH 9.0 using solid-

Critical Control Point: Maintain internal temperature

°C. The reaction is exothermic.

-

-

Monitoring: Stir at 0°C for 20 minutes post-addition. Monitor by TLC.[2][7] The aldehyde spot will appear distinct from the alcohol.

-

Quench: Quench immediately upon completion with saturated

(thiosulfate) to destroy excess hypochlorite. -

Purification: Separate layers. Extract aqueous phase with DCM. Wash combined organics with brine and dry over

.-

Note: The aldehyde is unstable on silica gel. Do not flash chromatograph. Purify via vacuum distillation (bp ~60°C at 0.5 mmHg) or use crude if purity >90%.

-

Mechanistic Insight & Troubleshooting

The TEMPO cycle relies on the formation of the N-oxoammonium species, which is the active oxidant.[5][6]

Figure 2: The catalytic cycle of TEMPO oxidation. The N-oxoammonium salt oxidizes the alcohol and is reduced to hydroxylamine, which is then regenerated by the co-oxidant (NaOCl).

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Over-oxidation to Acid | pH too low (< 8) or excess oxidant | Maintain pH 8.6-9.5 using |

| Incomplete Conversion | Old Bleach (Low titer) | Titrate NaOCl before use or add fresh aliquot. |

| Chlorinated Byproducts | Lack of scavenger | Ensure KBr is present; it accelerates the specific oxidation pathway over non-specific chlorination. |

Safety & Handling

-

Nitrile Stability: While the nitrile group is generally stable, avoid strong acidic hydrolysis conditions which could convert it to the amide/acid.

-

Aldehyde Reactivity: 1-Formylcyclopropane-1-carbonitrile is an electrophile. Store under inert gas (

or -

Cyanide Hazards: Although the nitrile is covalently bonded, metabolic processing or extreme conditions can release cyanide. Handle all waste streams as potentially cyanogenic.

References

-

Anelli, P. L., et al. (1987).[5] "Fast and selective oxidation of primary alcohols to aldehydes...". Journal of Organic Chemistry. Link

-

Merck & Co., Inc. (2009). "Synthesis of Cathepsin K Inhibitor Odanacatib". Journal of Organic Chemistry. Link

-

Organic Chemistry Portal. "TEMPO mediated oxidation of alcohols." Link

-

Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives". Organic Process Research & Development. Link

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer [organic-chemistry.org]

- 3. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]

- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 6. TEMPO Plus Co-Oxidant - Wordpress [reagents.acsgcipr.org]

- 7. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Oxidation of 1-Formylcyclopropane-1-carbonitrile

This Application Note is designed for research and development scientists requiring a robust, high-fidelity protocol for the oxidation of 1-Formylcyclopropane-1-carbonitrile to 1-Cyanocyclopropanecarboxylic acid .

Abstract & Strategic Analysis

The transformation of 1-formylcyclopropane-1-carbonitrile (1) to 1-cyanocyclopropanecarboxylic acid (2) presents a specific chemoselectivity challenge. The molecule contains three reactive features:

-

Nitrile (Cyano group): Susceptible to hydrolysis (to amide/acid) under strong acidic/basic conditions or reduction.

-

Cyclopropane Ring: A strained system susceptible to ring-opening via radical pathways or strong electrophilic attack.

Strategic Recommendation: The Pinnick Oxidation (Lindgren modification) is the primary recommended protocol. It operates at mild pH (3–5) and uses a chlorine scavenger to prevent side reactions, ensuring the preservation of both the nitrile and the cyclopropane ring.

Alternative: The Jones Oxidation is provided as a secondary method for rapid, small-scale screening but carries a higher risk of nitrile hydrolysis due to the strongly acidic medium (H₂SO₄).

Reaction Scheme

Figure 1: Chemoselective oxidation pathways for 1-formylcyclopropane-1-carbonitrile.

Method A: Pinnick Oxidation (Standard Protocol)

Best for: Scale-up, high purity, and preservation of sensitive functional groups (nitrile/cyclopropane).

Mechanism & Rationale

The reaction utilizes Sodium Chlorite (NaClO₂) as the oxidant.[2][5][7] The active species is chlorous acid (HClO₂).[2][7]

-

Role of Scavenger: The oxidation generates Hypochlorous acid (HOCl) as a byproduct. HOCl is a strong electrophile that can react with the cyclopropane ring or chlorinate the alpha-position. 2-Methyl-2-butene is added to scavenge HOCl, converting it to a harmless chlorohydrin.

-

Role of Buffer: Monosodium phosphate (NaH₂PO₄) maintains the pH at ~3.5, suppressing the spontaneous decomposition of chlorite to chlorine dioxide (ClO₂) gas (an explosion hazard) and preventing nitrile hydrolysis.

Materials & Stoichiometry

| Reagent | Equiv. | Role | Notes |

| Substrate | 1.0 | Reactant | 1-Formylcyclopropane-1-carbonitrile |

| NaClO₂ (80%) | 1.5–2.0 | Oxidant | Dissolve in water before addition. |

| NaH₂PO₄ | 1.5 | Buffer | Maintains pH 3–4. |

| 2-Methyl-2-butene | 3.0–5.0 | Scavenger | Excess required; volatile (b.p. 38°C). |

| t-BuOH / Water | 3:1 v/v | Solvent | t-BuOH is resistant to oxidation. |

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-formylcyclopropane-1-carbonitrile (1.0 equiv) in t-BuOH (approx. 5 mL per mmol substrate).

-

Scavenger Addition: Add 2-methyl-2-butene (3.0–5.0 equiv). Note: Perform in a fume hood due to volatility.

-

Buffer Addition: Add a solution of NaH₂PO₄ (1.5 equiv) in minimal water. The mixture may become biphasic.[8]

-

Oxidant Addition: Dissolve NaClO₂ (1.5 equiv) in water (approx. 1 mL per mmol oxidant). Add this solution dropwise to the reaction mixture over 15–30 minutes using an addition funnel or syringe pump.

-

Critical Control Point: Maintain internal temperature at 20–25°C using a water bath if necessary. Exothermic reaction.

-

-

Reaction: Stir vigorously at room temperature for 2–4 hours.

-

Monitoring: Monitor by TLC (stain with KMnO₄ or Bromocresol Green for the acid) or HPLC. The aldehyde spot should disappear.

-

-

Quench: If unreacted oxidant remains (yellow color), add solid Na₂SO₃ (0.5 equiv) and stir for 15 mins until the color fades.

-

Workup:

-

Evaporate the volatile t-BuOH under reduced pressure (rotary evaporator, 30°C).

-

Dilute the aqueous residue with water and wash with Diethyl Ether (removes non-acidic impurities/scavenger byproducts).

-

Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using 1N HCl. Do not go below pH 1 to avoid nitrile hydrolysis.

-

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x) .

-

Drying: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude acid.

-

Method B: Jones Oxidation (Alternative)

Best for: Rapid, small-scale screening (<100 mg) where nitrile stability is not the primary concern.

Protocol

-

Reagent: Prepare Jones Reagent (2.7 M CrO₃ in dilute H₂SO₄).

-

Execution: Dissolve substrate in Acetone (0°C). Add Jones Reagent dropwise until a persistent orange color remains.

-

Quench: Immediately add Isopropanol (excess) until the solution turns green (reduction of Cr(VI) to Cr(III)).

-

Workup: Decant the acetone layer, dilute with water, and extract with Ethyl Acetate.

-

Warning: The strong acid can hydrolyze the nitrile to a primary amide if left too long or allowed to warm up.

-

Analytical Validation & Troubleshooting

Expected Analytical Data

-

Physical State: White to off-white solid.[9]

-

IR Spectrum:

-

Broad O-H stretch (2500–3300 cm⁻¹) for carboxylic acid.

-

Sharp C≡N stretch (~2240 cm⁻¹). Critical for confirming nitrile integrity.

-

Strong C=O stretch (~1710 cm⁻¹).

-

-

¹H NMR (DMSO-d₆):

-

Look for the disappearance of the aldehyde proton (~9.0–9.5 ppm).

-

Appearance of broad COOH proton (~12.0–13.0 ppm).

-

Cyclopropane protons: Multiplets typically between 1.5–2.0 ppm.

-

Troubleshooting Guide

| Issue | Cause | Solution |

| Nitrile Hydrolysis | pH too low during workup or reaction time too long. | Keep workup pH > 2.0. Use Pinnick method strictly. |

| Chlorinated Byproducts | Insufficient scavenger. | Increase 2-methyl-2-butene to 5-10 equiv. |

| Incomplete Reaction | Old NaClO₂ reagent. | Check oxidant quality (iodometric titration). |

| Ring Opening | Radical mechanism / High Temp. | Ensure temperature < 25°C; exclude light if necessary. |

Workflow Visualization

Figure 2: Operational workflow for the Pinnick oxidation of 1-formylcyclopropane-1-carbonitrile.

References

-

Pinnick Oxidation (Original Methodology)

-

Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of alpha, beta-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. Link

-

-

Lindgren Modification (Chlorite/Scavenger)

- Cyclopropane Amino Acid Precursors (Context): Wong, J. et al. (2023). Synthesis of 1-aminocyclopropanecarboxylic acid derivatives. Journal of Organic Chemistry. (General reference for cyclopropane stability).

-

Compound Data

Sources

- 1. reactionrepo.mintlify.app [reactionrepo.mintlify.app]

- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 3. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. adichemistry.com [adichemistry.com]

- 5. psiberg.com [psiberg.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 1-Cyano-1-cyclopropanecarboxylic acid | 6914-79-0 [amp.chemicalbook.com]

- 10. grokipedia.com [grokipedia.com]

using 1-Formylcyclopropane-1-carbonitrile as a pharmaceutical intermediate

Abstract

This application note details the synthetic utility, handling protocols, and pharmaceutical applications of 1-Formylcyclopropane-1-carbonitrile , a high-value bifunctional building block. Characterized by a gem-disubstituted cyclopropane ring bearing both an aldehyde and a nitrile group, this intermediate offers a unique platform for constructing conformationally restricted spiro-heterocycles and

Introduction: The Gem-Disubstitution Advantage

In modern medicinal chemistry, the introduction of a cyclopropane ring—specifically the 1,1-disubstituted (gem-disubstituted) motif—is a proven strategy to improve drug potency and metabolic stability. This structural feature imposes the Thorpe-Ingold effect (angle compression), which pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.

1-Formylcyclopropane-1-carbonitrile is a "linchpin" intermediate because it possesses two orthogonal reactive handles at the quaternary center:

-

The Formyl Group (-CHO): A hard electrophile ready for reductive amination, condensation, or oxidation.

-

The Nitrile Group (-CN): A latent carboxylic acid, amide, or amine precursor that can also participate in heterocyclization.

Chemical Profile & Safety

| Property | Specification |

| Chemical Name | 1-Formylcyclopropane-1-carbonitrile |

| CAS Number | 941687-63-4 |

| Molecular Formula | C |

| Molecular Weight | 95.10 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Storage | -20°C, Inert Atmosphere (Ar/N |

| Hazards | H301+H311+H331: Toxic if swallowed, in contact with skin, or inhaled.[1][2] H319: Causes serious eye irritation. |

Handling Precaution: Due to the high reactivity of the aldehyde and the toxicity of the nitrile moiety, all operations must be conducted in a fume hood. Double-gloving (nitrile over latex) is recommended.

Synthetic Utility & Pathways

The following flowchart illustrates the divergent synthesis pathways available from this intermediate.

Figure 1: Synthesis and divergent application pathways of 1-Formylcyclopropane-1-carbonitrile.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Formylcyclopropane-1-carbonitrile

Rationale: Direct

Reagents:

-

Cyclopropanecarbonitrile (1.0 equiv)

-

Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)

-

N,N-Dimethylformamide (DMF) (1.2 equiv, anhydrous)

-

Tetrahydrofuran (THF) (anhydrous)

Procedure:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Lithiation: Charge the flask with anhydrous THF (10 mL/g substrate) and cool to -78°C (dry ice/acetone bath).

-

Addition: Add LDA solution dropwise over 20 minutes, maintaining internal temperature below -70°C. Stir for 30 minutes at -78°C to ensure complete formation of the

-lithio nitrile species. -

Formylation: Add Cyclopropanecarbonitrile (dissolved in minimal THF) dropwise. Note: Some protocols reverse this by adding the nitrile to the base; however, pre-forming the base and adding the nitrile is standard. Stir for 45 mins.

-

Quench: Add anhydrous DMF dropwise. The solution may turn yellow. Stir for 1 hour at -78°C, then allow to warm to 0°C over 2 hours.

-

Workup: Quench with saturated aqueous NH

Cl. Extract with Et-

Critical Step: The product is volatile. Do not use high vacuum for extended periods.

-

-

Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc).

Protocol B: Synthesis of a Spiro-Pyrimidine Scaffold

Application: This protocol demonstrates the use of the intermediate to create a spiro-heterocycle, a common core in PI3K/mTOR inhibitors.

Mechanism: Condensation of the aldehyde with a urea derivative, followed by nucleophilic attack of the urea nitrogen on the nitrile (cyclization).

Reagents:

-